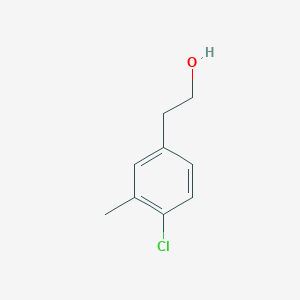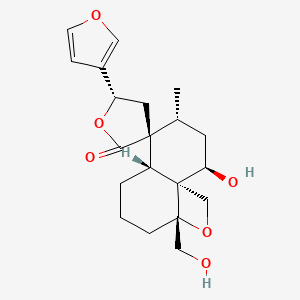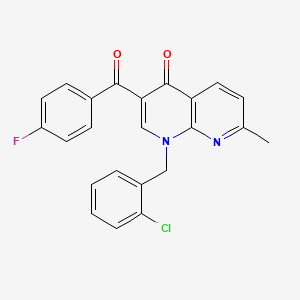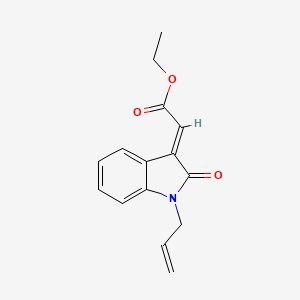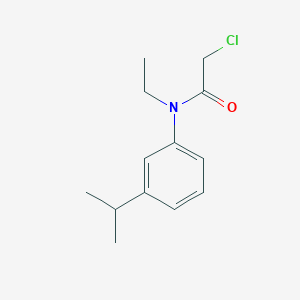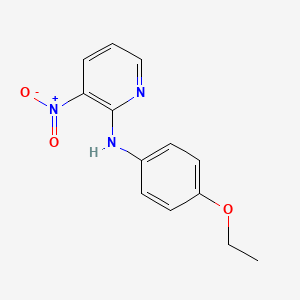
3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” can be achieved from Pyrrolidine and pyridine-3-sulfonyl chloride . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule’s structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Scientific Research Applications
Photoluminescent Materials
Research on cationic bis-cyclometallated iridium(III) complexes, which include derivatives of sulfonyl-substituted ligands, demonstrates their potential in creating photoluminescent materials. These complexes, characterized by their green or blue emission, show promise for applications in light-emitting electrochemical cells (LECs), offering a basis for the development of efficient, tunable light sources for electronic devices (Ertl et al., 2015).
Catalysis and Synthetic Chemistry
The use of sulfonyl and related groups is prevalent in catalysis and synthetic chemistry for producing a variety of compounds. For instance, novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using a sulfonic acid-supported nanocatalyst, highlighting the role of sulfonyl derivatives in facilitating efficient chemical reactions (Jahanshahi et al., 2018). Additionally, N-radical-initiated cyclization through sulfur dioxide insertion under photoinduced, catalyst-free conditions for synthesizing sulfonated 3,4-dihydro-2H-pyrroles showcases innovative approaches to constructing sulfonyl-containing heterocycles (Mao et al., 2017).
Environmental Applications
Sulfonyl compounds also play a role in environmental chemistry, as evidenced by the sonochemical degradation of 3-methylpyridine (3MP) intensified by various oxidants. This research outlines a novel treatment strategy for the remediation of toxic and hazardous organic compounds, utilizing the unique properties of sulfonyl derivatives to achieve high degradation efficiencies (Daware & Gogate, 2020).
Advanced Materials
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of sulfonyl derivatives in creating advanced materials with desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength. These materials are suitable for applications in electronics and aerospace, where performance and reliability are critical (Liu et al., 2013).
Mechanism of Action
Target of Action
The exact target of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is currently unknown. Compounds containing pyrrolidine rings are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine”, it’s challenging to detail its mode of action. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Pyrrolidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Result of Action
Pyrrolidine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
properties
IUPAC Name |
3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNEORJFSEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

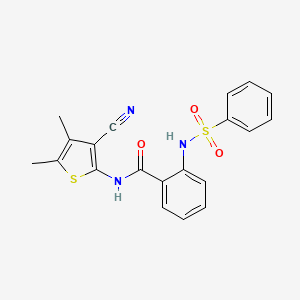
![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
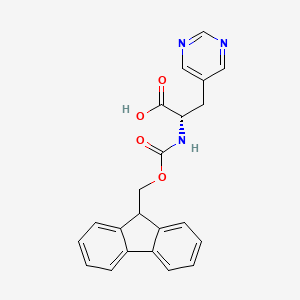


![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)
